molecular formula C12H7F6NO2 B8329735 {5-[3,5-bis(Trifluoromethyl)phenyl]-3-isoxazolyl}methanol

{5-[3,5-bis(Trifluoromethyl)phenyl]-3-isoxazolyl}methanol

Cat. No.: B8329735
M. Wt: 311.18 g/mol
InChI Key: XAXLYGPSPACYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-[3,5-bis(Trifluoromethyl)phenyl]-3-isoxazolyl}methanol is a useful research compound. Its molecular formula is C12H7F6NO2 and its molecular weight is 311.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7F6NO2

Molecular Weight

311.18 g/mol

IUPAC Name

[5-[3,5-bis(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C12H7F6NO2/c13-11(14,15)7-1-6(2-8(3-7)12(16,17)18)10-4-9(5-20)19-21-10/h1-4,20H,5H2

InChI Key

XAXLYGPSPACYRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NO2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-5-[3,5-bis(trifluoromethyl)phenyl]isoxazole (Example 323A) (0.590 g, 1.49 mmol) in DCM (15 mL) was added TFA (1.5 mL). The reaction is stirred at rt overnight. Solvent and excess TFA were removed in vacuo. The residue was purified by radial chromatography (0-60% EtOAc-hexanes gradient) to afford the title compound (0.320 g, 69% yield): MS (ES) m/z 312 (M+1).
Name
3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-5-[3,5-bis(trifluoromethyl)phenyl]isoxazole
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
69%

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
FC(F)(F)c1cc(-c2cc(COC3CCCCO3)no2)cc(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.